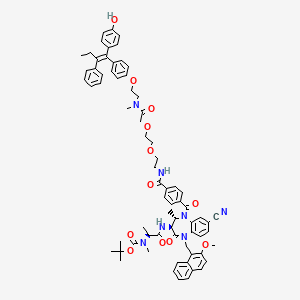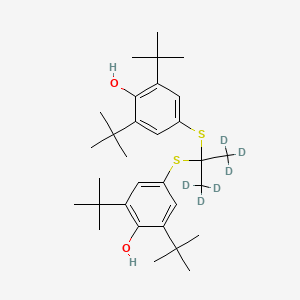
Hpk1-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 17 (Hpk1-IN-17) is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a member of the mitogen-activated protein kinase kinase kinase kinase family and plays a crucial role in regulating immune cell signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hematopoietic progenitor kinase 1 inhibitor 17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of Hematopoietic progenitor kinase 1 inhibitor 17 involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent production of high-purity Hematopoietic progenitor kinase 1 inhibitor 17 suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 17 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 17 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within Hematopoietic progenitor kinase 1 inhibitor 17.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups on the Hematopoietic progenitor kinase 1 inhibitor 17 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学研究应用
Hematopoietic progenitor kinase 1 inhibitor 17 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 17 enhances T-cell activation and antitumor immunity, making it a promising candidate for cancer immunotherapy
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 17 serves as a lead compound for developing new drugs targeting hematopoietic progenitor kinase 1 and related pathways.
作用机制
Hematopoietic progenitor kinase 1 inhibitor 17 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulation of T-cell receptor signaling, leading to enhanced T-cell activation and immune responses. The molecular targets include the linker of activated T cells and associated downstream signaling molecules, such as Src homology 2 domain containing leukocyte protein of 76 kDa and phospholipase Cγ1 .
相似化合物的比较
Hematopoietic progenitor kinase 1 inhibitor 17 is compared with other hematopoietic progenitor kinase 1 inhibitors, such as:
Compound M074-2865: Similar binding mode to hematopoietic progenitor kinase 1 inhibitor 17 but with different potency and selectivity.
Isoindolone Compounds: Novel inhibitors with distinct structural features and biological activities.
Hematopoietic progenitor kinase 1 inhibitor 17 stands out due to its unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in cancer immunotherapy research .
属性
分子式 |
C26H28N6O |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |
InChI |
InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28) |
InChI 键 |
UGFRQKYVEWFPGO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)


